![molecular formula C14H26N2O2 B13889493 (S)-tert-Butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13889493.png)
(S)-tert-Butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-tert-Butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate typically involves the formation of the spirocyclic core followed by the introduction of the tert-butyl ester group. One common synthetic route includes the cyclization of a suitable diamine precursor with a ketone or aldehyde under acidic or basic conditions to form the spirocyclic intermediate. This intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-tert-Butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a suitable leaving group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
(S)-tert-Butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of (S)-tert-Butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate: A similar compound with a different stereochemistry.
tert-Butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxamide: An amide derivative with similar structural features.
tert-Butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylic acid: A carboxylic acid derivative with comparable properties.
Uniqueness
(S)-tert-Butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate is unique due to its specific stereochemistry and the presence of the tert-butyl ester group, which can influence its reactivity and biological activity. The spirocyclic core also provides a rigid and well-defined three-dimensional structure, which can be advantageous in drug design and other applications.
Propriétés
Formule moléculaire |
C14H26N2O2 |
|---|---|
Poids moléculaire |
254.37 g/mol |
Nom IUPAC |
tert-butyl (3S)-3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C14H26N2O2/c1-11-9-14(10-15-11)5-7-16(8-6-14)12(17)18-13(2,3)4/h11,15H,5-10H2,1-4H3/t11-/m0/s1 |
Clé InChI |
PSEIXXCDEFDXRM-NSHDSACASA-N |
SMILES isomérique |
C[C@H]1CC2(CCN(CC2)C(=O)OC(C)(C)C)CN1 |
SMILES canonique |
CC1CC2(CCN(CC2)C(=O)OC(C)(C)C)CN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



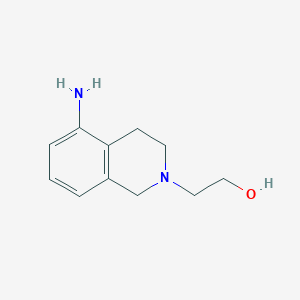
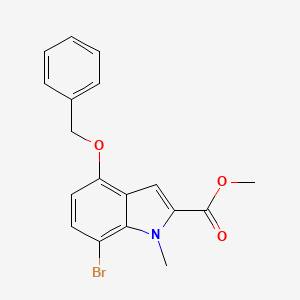
![Tert-butyl2-oxa-6,9-diazaspiro[3.6]decane-6-carboxylate](/img/structure/B13889435.png)
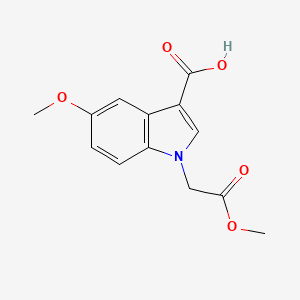
![2-Hydroxy-1-[4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazin-1-yl]ethanone](/img/structure/B13889447.png)
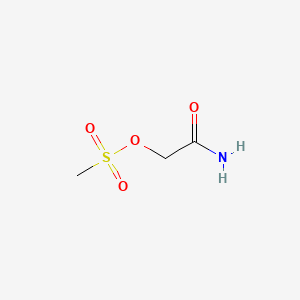
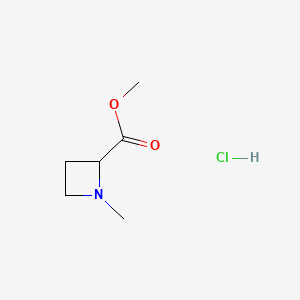
![Dimethyl 2-oxabicyclo[2.2.2]octane-1,4-dicarboxylate](/img/structure/B13889459.png)
![Spiro[3.5]nonane-2-carbaldehyde](/img/structure/B13889462.png)
![[3-[(3,4-Dichlorophenyl)methoxy]phenyl]methanol](/img/structure/B13889466.png)
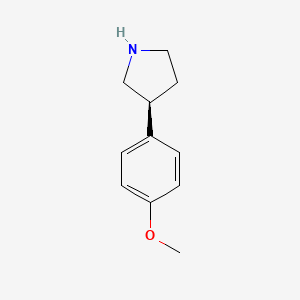
![2-[(4-Acetylpiperazin-1-yl)methyl]-7-(3,4-dimethoxyphenyl)-5-ethylthieno[3,2-c]pyridin-4-one](/img/structure/B13889479.png)
![1-[4-(1,1-Dimethyl-2,3-dihydroinden-5-yl)-1,3-thiazol-2-yl]piperidin-4-amine](/img/structure/B13889481.png)
